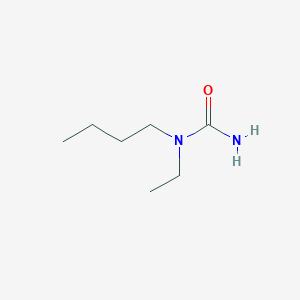
N-Butyl-N-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-ethylurea is an organic compound with the chemical formula C7H16N2O. It is a derivative of urea, where the hydrogen atoms are replaced by butyl and ethyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-N-ethylurea can be synthesized through the reaction of butylamine and ethyl isocyanate. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
Butylamine+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different urea derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
N-Butyl-N-ethylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Butyl-N-ethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-ethylurea
- N-Propyl-N-ethylurea
- N-Butyl-N-methylurea
Uniqueness
N-Butyl-N-ethylurea is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
77464-09-6 |
|---|---|
Fórmula molecular |
C7H16N2O |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-butyl-1-ethylurea |
InChI |
InChI=1S/C7H16N2O/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
Clave InChI |
GXZCXQRUZIXVNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


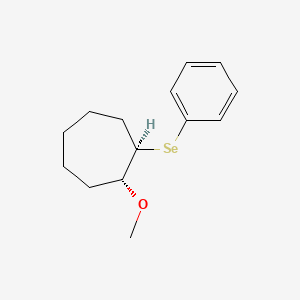
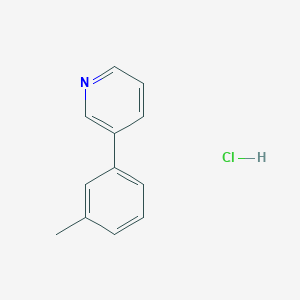
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
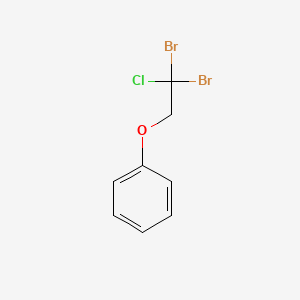

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
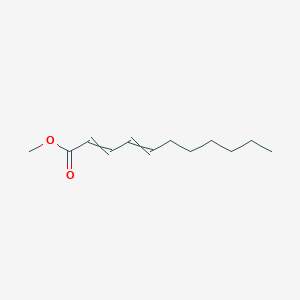

![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
